An In-depth Technical Guide to Isochorismic Acid: Structure, Function, and Therapeutic Potential
An In-depth Technical Guide to Isochorismic Acid: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochorismic acid, a pivotal branch-point metabolite of the shikimate pathway, plays a central role in the biosynthesis of a diverse array of primary and secondary metabolites essential for the survival and interaction of bacteria, plants, and fungi. This comprehensive technical guide delineates the intricate structure of isochorismic acid and its multifaceted functions as a precursor to vital compounds such as salicylic (B10762653) acid, siderophores, and vitamins K1 and K2. This document provides a thorough examination of the enzymatic pathways originating from isochorismic acid, detailed experimental protocols for the study of these pathways, and a quantitative analysis of the kinetics of key enzymes. Furthermore, the potential of isochorismic acid-dependent pathways as novel targets for drug development is explored, offering insights for researchers and professionals in the pharmaceutical sciences.
The Structure of Isochorismic Acid
Isochorismic acid ((1R,6R)-1-carboxy-6-hydroxy-4-[(1-carboxyvinyl)oxy]cyclohexa-2,4-diene-1-carboxylic acid) is a chorismate isomer with the molecular formula C₁₀H₁₀O₆.[1] Its structure is characterized by a cyclohexadiene ring, a carboxyl group, a hydroxyl group, and an enolpyruvyl side chain. This unique arrangement of functional groups imparts significant chemical reactivity, allowing it to serve as a versatile substrate for a variety of enzymes.
Table 1: Physicochemical Properties of Isochorismic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₆ | [1] |
| Molar Mass | 226.18 g/mol | [1] |
| IUPAC Name | (1R,6R)-1-carboxy-6-hydroxy-4-[(1-carboxyvinyl)oxy]cyclohexa-2,4-diene-1-carboxylic acid | [1] |
| CAS Number | 22642-82-6 | [2] |
The Central Role of Isochorismic Acid in Metabolism
Isochorismic acid is synthesized from chorismate, the final product of the shikimate pathway, through a reaction catalyzed by the enzyme isochorismate synthase (ICS) . This conversion represents a critical metabolic fork, diverting carbon flux from the synthesis of aromatic amino acids towards the production of a range of other essential compounds.
Biosynthesis of Salicylic Acid
Salicylic acid, a phytohormone crucial for plant defense against pathogens, is a primary downstream product of isochorismic acid.[3]
-
In Bacteria: The biosynthesis of salicylic acid in bacteria, such as Pseudomonas aeruginosa, is a direct, one-step process. The enzyme isochorismate pyruvate (B1213749) lyase (IPL) catalyzes the conversion of isochorismate to salicylic acid and pyruvate.[4]
-
In Plants: The plant pathway for salicylic acid biosynthesis is more complex and involves multiple steps and cellular compartments.[4][5] In Arabidopsis thaliana, isochorismate is synthesized in the chloroplasts by ICS1.[5] It is then transported to the cytosol where it is conjugated to glutamate (B1630785) by the enzyme PBS3. The resulting isochorismoyl-glutamate is subsequently converted to salicylic acid.[6]
Siderophore Biosynthesis
In many bacteria, isochorismic acid is a key precursor for the synthesis of siderophores, which are high-affinity iron-chelating molecules essential for iron acquisition. A well-studied example is the biosynthesis of enterobactin (B1671361) in Escherichia coli.[4] The enzyme isochorismatase (EntB) converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate, a key intermediate in the enterobactin pathway.[4]
Biosynthesis of Menaquinone (Vitamin K2) and Phylloquinone (Vitamin K1)
Isochorismic acid is also a precursor for the biosynthesis of menaquinone (Vitamin K2) in bacteria and phylloquinone (Vitamin K1) in plants.[2] These quinones are essential components of electron transport chains in cellular respiration and photosynthesis, respectively.
Key Enzymes in Isochorismic Acid Metabolism
The metabolic fate of isochorismic acid is determined by a suite of enzymes that exhibit remarkable specificity and efficiency. Understanding the kinetics of these enzymes is fundamental to comprehending the regulation of these vital biosynthetic pathways.
Isochorismate Synthase (ICS)
ICS catalyzes the isomerization of chorismate to isochorismate. This enzyme is a key regulatory point in the shikimate pathway.
Isochorismate Pyruvate Lyase (IPL)
IPL is responsible for the direct conversion of isochorismate to salicylic acid and pyruvate in bacteria.
Table 2: Kinetic Parameters of Key Enzymes in Isochorismic Acid Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| Isochorismate Synthase (ICS) | |||||
| AtICS1 | Arabidopsis thaliana | Chorismate | 41.5 | 38.7 | [7][8] |
| AtICS2 | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | [9] |
| EntC | Escherichia coli | Chorismate | 14 | 173 | [10] |
| PchA | Pseudomonas aeruginosa | Chorismate | 42 ± 2 | - | [11] |
| Isochorismate Pyruvate Lyase (IPL) | |||||
| PchB | Pseudomonas aeruginosa | Isochorismate | - | - | [12] |
Experimental Protocols
Enzymatic Synthesis and Purification of Isochorismic Acid
A reliable source of pure isochorismic acid is essential for in vitro studies. The following protocol describes an enzymatic method for its synthesis and purification.
Materials:
-
Chorismic acid
-
Purified recombinant Isochorismate Synthase (e.g., EntC from E. coli)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Quenching Solution: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
HPLC system with a C18 column
Procedure:
-
Dissolve chorismic acid in the reaction buffer to a final concentration of 1 mM.
-
Add purified isochorismate synthase to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, quench it by adding an equal volume of 1 M HCl.
-
Extract the isochorismic acid from the aqueous phase with three volumes of ethyl acetate.
-
Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by preparative HPLC using a C18 column and a gradient of methanol (B129727) in water containing 0.1% formic acid.
-
Lyophilize the fractions containing pure isochorismic acid.
Coupled Spectrophotometric Assay for Isochorismate Synthase Activity
This continuous assay measures the activity of isochorismate synthase by coupling the production of isochorismate to its conversion to salicylic acid by isochorismate pyruvate lyase. The formation of salicylic acid is monitored by its fluorescence.[7][9]
Materials:
-
Chorismic acid
-
Purified recombinant Isochorismate Synthase (ICS)
-
Purified recombinant Isochorismate Pyruvate Lyase (IPL)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.7), 10 mM MgCl₂[9]
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a saturating concentration of IPL, and the ICS enzyme to be assayed.
-
Initiate the reaction by adding chorismic acid to a final concentration range suitable for kinetic analysis (e.g., 0-300 µM).[9]
-
Immediately place the cuvette in the fluorometer and monitor the increase in fluorescence over time (excitation at ~305 nm, emission at ~420 nm).
-
Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
HPLC Analysis of Isochorismic Acid and Salicylic Acid
High-performance liquid chromatography (HPLC) is a robust method for the separation and quantification of isochorismic acid and its downstream products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water containing 0.1% formic acid. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at 275 nm for isochorismic acid and 297 nm for salicylic acid.
Procedure:
-
Prepare standards of known concentrations for isochorismic acid and salicylic acid.
-
Inject the standards to generate a calibration curve.
-
Prepare the experimental samples by stopping the enzymatic reaction (e.g., with acid) and removing any precipitated protein by centrifugation.
-
Inject the supernatant onto the HPLC system.
-
Identify and quantify the peaks corresponding to isochorismic acid and salicylic acid by comparing their retention times and peak areas to the standards.
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Isochorismic Acid Pathways as Drug Targets
The enzymes of the shikimate pathway and its subsequent branches, including the isochorismic acid-dependent pathways, are absent in mammals. This makes them attractive targets for the development of novel antimicrobial and herbicidal agents.[13][14]
Targeting Isochorismate Synthase
Inhibitors of isochorismate synthase have the potential to disrupt the biosynthesis of multiple essential metabolites in pathogenic bacteria. Several substrate and transition-state analog inhibitors of ICS have been designed and synthesized.[2][15] For example, (4R,5R)-4-hydroxy-5-(1-carboxyvinyloxy)-cyclohex-1-ene carboxylate has been identified as an inhibitor of isochorismate synthase.[2]
Targeting Isochorismate Pyruvate Lyase
As a key enzyme in bacterial salicylic acid biosynthesis, which is often linked to virulence, IPL is another promising target. Cinnamic acid derivatives have been explored as inhibitors of isochorismatases.
The development of potent and specific inhibitors for these enzymes could lead to a new class of antibiotics with a novel mechanism of action, which is critically needed in the face of rising antimicrobial resistance. Further research into the structure and mechanism of these enzymes will be crucial for the rational design of effective inhibitors.
Conclusion
Isochorismic acid stands as a cornerstone of specialized metabolism in a wide range of organisms. Its intricate structure and central position as a precursor to a multitude of biologically active molecules underscore its significance. The detailed understanding of the enzymes that metabolize isochorismic acid, coupled with robust experimental methodologies, provides a solid foundation for future research. The unique presence of these pathways in microbes and plants presents a compelling opportunity for the development of novel therapeutics and agrochemicals. Continued exploration of the isochorismic acid metabolic network will undoubtedly unveil new biological functions and pave the way for innovative applications in medicine and agriculture.
References
- 1. Isochorismate synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isochorismic acid | 22642-82-6 | Benchchem [benchchem.com]
- 4. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression, purification, and characterization of isochorismate synthase (EntC), the first enzyme involved in the biosynthesis of enterobactin from chorismate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 11. (Reverse) Evolution of a Promiscuous Isochorismate Pyruvate Lyase into an Efficient Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chorismate synthase: an attractive target for drug development against orphan diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of potential inhibitors of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule inhibition of microbial natural product biosynthesis – An emerging antibiotic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
